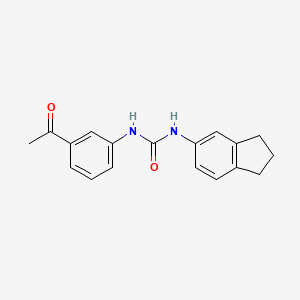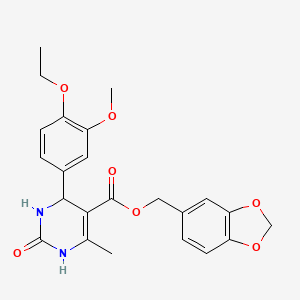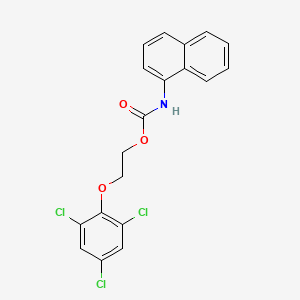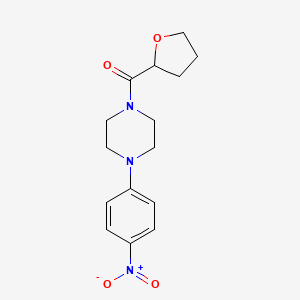
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, also known as DCB, is a synthetic compound with a unique chemical structure. DCB has been widely studied for its potential applications in various scientific fields, including material science, organic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of polymeric materials with unique mechanical and thermal properties. In organic chemistry, this compound has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, this compound has been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function, which leads to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. In vivo studies have demonstrated that this compound has antitumor activity in mouse models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has several advantages for lab experiments. It is easy to synthesize, and the yield is high. The purity of the product can be easily controlled through recrystallization. This compound exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for studying the mechanism of action of anticancer agents. However, this compound also has limitations for lab experiments. It is highly toxic and requires careful handling. The mechanism of action of this compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione. One potential area of research is the development of this compound-based polymeric materials with unique mechanical and thermal properties. Another potential area of research is the synthesis of this compound derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry and medicine.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in various scientific fields. The synthesis of this compound is straightforward, and the yield is high. This compound exhibits potent cytotoxicity against various cancer cell lines and has antitumor activity in vivo. However, this compound is highly toxic and requires careful handling. Future research on this compound should focus on the development of this compound-based polymeric materials, the synthesis of this compound derivatives with improved anticancer activity and reduced toxicity, and further studies to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione involves the reaction between 2,2'-dichlorobenzophenone and 2-aminophenol in the presence of a catalytic amount of acetic acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of the synthesis method is high, and the purity of the product can be easily controlled through recrystallization.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl2N2O4/c29-21-7-3-1-5-17(21)25-31-23-11-9-15(13-19(23)27(33)35-25)16-10-12-24-20(14-16)28(34)36-26(32-24)18-6-2-4-8-22(18)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZEGULCAMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6Cl)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)

![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)


![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)